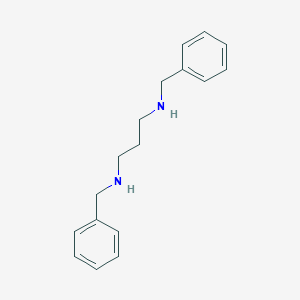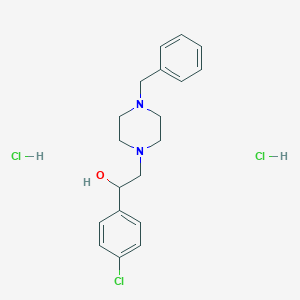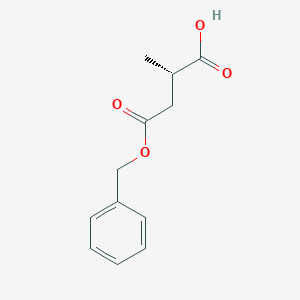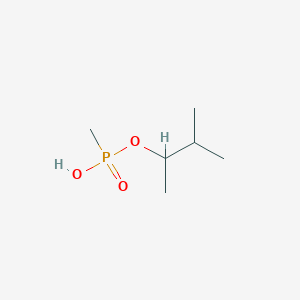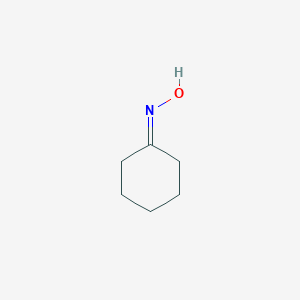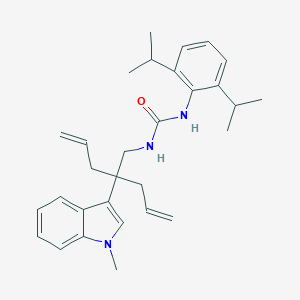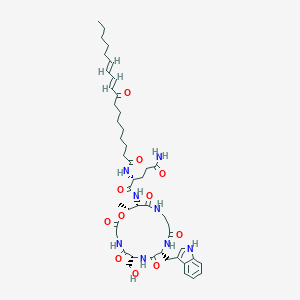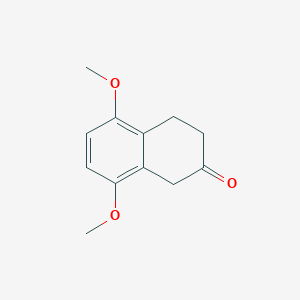
5,8-二甲氧基-3,4-二氢萘-2(1H)-酮
描述
5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one is a chemical compound . It is also known as Ethyl (5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate .
Physical And Chemical Properties Analysis
The molecular weight of a related compound, acetic acid [(E)-2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethenyl] ester, is 274.31 . Another related compound, 5,8-DiMethoxy-2-acetyl-3,4-dihydronaphthalene, has a molecular weight of 232.27 .科学研究应用
Synthesis of Analgesics and Morphines
5,8-Dimethoxy-2-tetralone has been used as an intermediate in the synthesis of analgesics and morphines . These are important classes of drugs used for pain relief and treatment of various medical conditions.
Synthesis of Steroids
This compound has also been used in the synthesis of steroids . Steroids are a large class of bioactive molecules that include hormones, alkaloids, and vitamins, which play critical roles in a variety of biological processes.
Synthesis of Natural Products
5,8-Dimethoxy-2-tetralone is used as a raw material for the synthesis of natural products . Natural products are chemical compounds produced by living organisms and often have biological activity.
Organic Building Blocks
5,8-Dimethoxy-2-tetralone is used as an organic building block in various chemical reactions . Organic building blocks are small molecules which are used in the creation of more complex molecules.
Antimalarial Activity
Compounds with two methoxyl functionalities at certain positions, such as 5,8-Dimethoxy-2-tetralone, have shown optimum antimalarial activity . This makes it a potential candidate for the development of new antimalarial drugs.
Research and Teaching
This compound is used for research, teaching, and private study purposes . It is used in laboratories to teach students about organic synthesis and to conduct research into new reactions and pathways.
作用机制
5,8-Dimethoxy-2-tetralone, also known as 5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one or 5,8-dimethoxyl-2-tetralone, is a chemical compound with the molecular formula C12H14O3 . This compound has drawn the attention of organic chemists due to its importance as an intermediate in the synthesis of various products
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of analgesics, morphines, and steroids , suggesting that its targets could be related to the biological pathways these substances affect.
Biochemical Pathways
Given its role as an intermediate in the synthesis of analgesics, morphines, and steroids , it may indirectly influence the pathways these substances affect.
属性
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQBPNFLGQMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)CC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190901 | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethoxy-3,4-dihydronaphthalen-2(1H)-one | |
CAS RN |
37464-90-7 | |
| Record name | 5,8-Dimethoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37464-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dimethoxy-2-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37464-90-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,8-dimethoxynaphthalen-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,8-DIMETHOXY-2-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELL83X9LXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5,8-Dimethoxy-2-tetralone in the synthesis of anthracycline analogues?
A1: 5,8-Dimethoxy-2-tetralone serves as a crucial starting material in the multi-step chemical synthesis of anthracycline analogues. Specifically, it has been utilized in the production of 4-demethoxy-10,10-dimethyldaunomycin. [, ] This highlights its role as a building block in the development of potentially valuable compounds for medicinal chemistry research.
Q2: Was the synthesized anthracycline analogue using 5,8-Dimethoxy-2-tetralone successful as an antitumor agent?
A2: While 5,8-Dimethoxy-2-tetralone enabled the synthesis of 4-demethoxy-10,10-dimethyldaunomycin, this particular analogue proved to be ineffective as an antitumor agent against mouse P388 lymphocytic leukemia. [] This emphasizes the importance of continued research and structural modifications to discover more potent and clinically relevant anthracycline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

